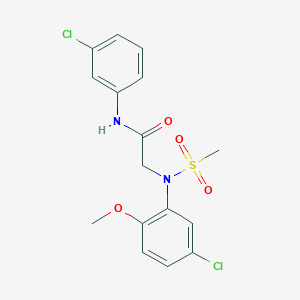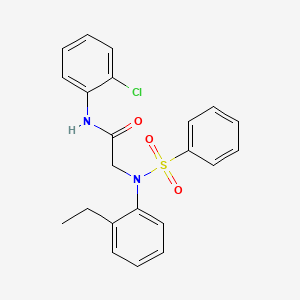
N~1~-(2-chlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-chlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of glycine/NMDA receptor antagonists and has been extensively studied for its potential use in treating various neurological disorders.
作用機序
CGP 49823 is a competitive antagonist of the glycine site on the NMDA receptor. It binds to the receptor and prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, CGP 49823 reduces the influx of calcium ions into the neuron, which can lead to neuroprotective effects.
Biochemical and Physiological Effects
CGP 49823 has been shown to have various biochemical and physiological effects. It has been shown to reduce the excitotoxicity of glutamate, which is involved in the pathogenesis of various neurological disorders. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
実験室実験の利点と制限
CGP 49823 has several advantages for lab experiments. It is a potent and selective antagonist of the glycine site on the NMDA receptor, which makes it an ideal tool for studying the role of the NMDA receptor in various neurological disorders. However, CGP 49823 has some limitations as well. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a steady concentration in experiments.
将来の方向性
There are several future directions for the study of CGP 49823. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of CGP 49823 in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of CGP 49823 on the nervous system.
科学的研究の応用
CGP 49823 has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to have a neuroprotective effect by blocking the NMDA receptor, which is involved in the pathogenesis of these disorders.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-17-10-6-9-15-21(17)25(29(27,28)18-11-4-3-5-12-18)16-22(26)24-20-14-8-7-13-19(20)23/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKDPBOHOSVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566825.png)

![N~2~-(3-methoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566852.png)
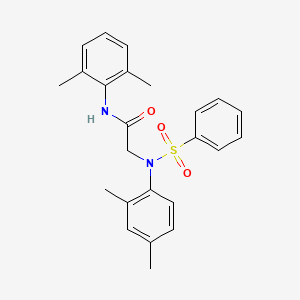
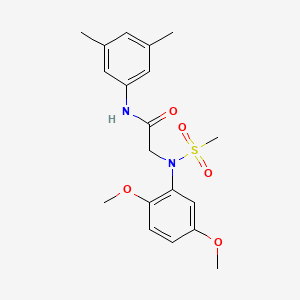
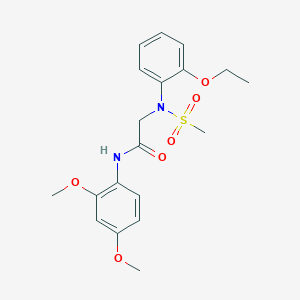
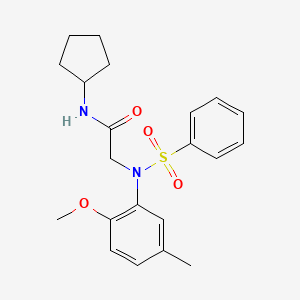
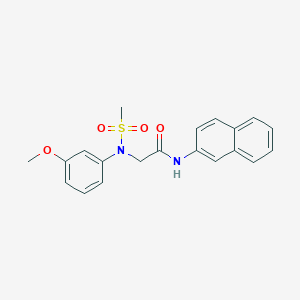
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B3566889.png)
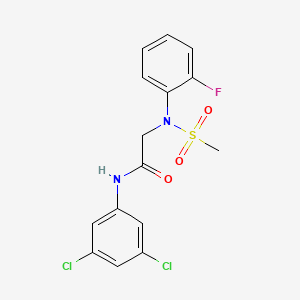
![3-bromo-4-methoxy-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566904.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566909.png)
![N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566918.png)
